9-Oxabicyclo[6.1.0]non-3-yne
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
127302-48-1 |
|---|---|
Molecular Formula |
C8H10O |
Molecular Weight |
122.16 g/mol |
IUPAC Name |
9-oxabicyclo[6.1.0]non-3-yne |
InChI |
InChI=1S/C8H10O/c1-2-4-6-8-7(9-8)5-3-1/h7-8H,1,3,5-6H2 |
InChI Key |
SIHVXVRUTWJSKP-UHFFFAOYSA-N |
SMILES |
C1CC#CCC2C(C1)O2 |
Canonical SMILES |
C1CC#CCC2C(C1)O2 |
Synonyms |
9-Oxabicyclo[6.1.0]non-3-yne |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 9 Oxabicyclo 6.1.0 Non 3 Yne
Multi-Step Synthetic Pathways from Precursor Alkenes (e.g., Cyclooctadienes)
The synthesis of 9-oxabicyclo[6.1.0]non-3-yne is not a trivial process and typically commences from readily available alkene precursors, such as cyclooctadienes. A common and effective starting point is the use of 1,5-cyclooctadiene (B75094). The synthetic sequence generally involves a series of transformations to first establish the bicyclic framework and then to introduce the triple bond.
A plausible and documented approach for analogous systems involves an initial cyclopropanation of the cyclooctadiene. researchgate.net For instance, the reaction of 1,5-cyclooctadiene with an ethyl diazoacetate in the presence of a rhodium catalyst can yield a mixture of exo- and endo-diastereomers of the corresponding ethyl bicyclo[6.1.0]non-4-ene-9-carboxylate. The exo isomer is often obtained in a higher yield and can be separated for subsequent steps. researchgate.net
Following the formation of the bicyclo[6.1.0]nonene scaffold, the next key transformation is the introduction of the epoxide. This can be achieved through epoxidation of the remaining double bond in the cyclooctene (B146475) ring. For example, treating (Z)-9-oxabicyclo[6.1.0]non-4-ene with an epoxidizing agent like meta-chloroperbenzoic acid (mCPBA) would yield the corresponding diepoxide. amazonaws.com However, for the synthesis of the target alkyne, the precursor would be the mono-epoxidized bicyclo[6.1.0]nonene.
The subsequent steps would then focus on converting the ester functionality into the alkyne. This can be accomplished through a sequence of reduction, halogenation, and elimination reactions. The ester group can be reduced to a primary alcohol using a reducing agent like lithium aluminum hydride. This alcohol can then be converted into a leaving group, for instance, by tosylation or conversion to a halide. The final step to generate the alkyne would involve an elimination reaction.
A general pathway is outlined in a patent for the synthesis of bicyclo[6.1.0]nonyne systems, which involves:
Cyclopropanation of a cyclooctene.
Bromination to form a dibromocyclooctane derivative.
Dehydrobromination to yield the cyclooctyne (B158145). google.com
This general strategy, starting from a cyclooctadiene and incorporating an epoxidation step, forms the basis for the synthesis of this compound.
Regioselective Introduction of the Alkyne Moiety
The introduction of the alkyne into the bicyclic framework is a critical step that dictates the final structure of the molecule. The regioselectivity of this process is paramount to ensure the triple bond is in the desired position. Two common methods for this transformation are selenadiazole-mediated ring closure and dehydrohalogenation pathways.
Selenadiazole-Mediated Ring Closure
The thermal decomposition of 1,2,3-selenadiazoles is a known method for the synthesis of alkynes, often proceeding under milder conditions than some other elimination reactions. nih.govthieme-connect.de This method starts with a ketone precursor, which is converted to its semicarbazone. The semicarbazone is then treated with selenium dioxide to form the 1,2,3-selenadiazole. Gentle heating of the selenadiazole leads to the extrusion of nitrogen gas and elemental selenium, yielding the desired alkyne. nih.govthieme-connect.de
For the synthesis of this compound, this would necessitate the preparation of the corresponding ketone, 9-oxabicyclo[6.1.0]nonan-3-one. This ketone could then be converted to the selenadiazole. However, the thermal decomposition of the selenadiazole to form highly strained cycloalkynes can be challenging. In some cases, the high temperatures required can lead to decomposition or rearrangement of the target alkyne. nih.gov The success of this method is highly dependent on the stability of the target cycloalkyne. While this method has been used to synthesize various cycloalkynes, its application to the specific synthesis of this compound is not explicitly documented and may be hampered by the inherent strain of the bicyclic system. thieme-connect.de
Table 1: General Scheme for Selenadiazole-Mediated Alkyne Synthesis
| Step | Reactant | Reagents | Product |
| 1 | Cyclic Ketone | H₂N-NH-C(O)NH₂ | Semicarbazone |
| 2 | Semicarbazone | SeO₂ | 1,2,3-Selenadiazole |
| 3 | 1,2,3-Selenadiazole | Heat (Δ) | Cycloalkyne + N₂ + Se |
Dehydrohalogenation Pathways
Dehydrohalogenation of a vicinal or geminal dihalide is a more classical and often robust method for the formation of alkynes. In the context of synthesizing this compound, this would typically involve the dihalogenation of the precursor alkene, 9-oxabicyclo[6.1.0]non-3-ene.
The alkene can be treated with bromine (Br₂) to form the corresponding vicinal dibromide, 3,4-dibromo-9-oxabicyclo[6.1.0]nonane. Subsequent treatment of this dibromide with a strong base will induce a double dehydrobromination to form the alkyne. Common bases used for this purpose include potassium tert-butoxide (t-BuOK) or sodium amide (NaNH₂). The reaction proceeds through an initial elimination to form a vinyl bromide, which then undergoes a second elimination to furnish the alkyne.
The regioselectivity of the initial halogenation and the stereochemistry of the subsequent eliminations are crucial for the successful synthesis of the target molecule. This dehydrohalogenation approach is a well-established method for the formation of cycloalkynes and is cited in the patent literature as a viable route to bicyclo[6.1.0]nonyne systems. google.comresearchgate.net
Stereochemical Control and Isomerization
The stereochemistry of the bicyclo[6.1.0]nonyne framework, particularly at the bridgehead carbons and the cyclopropane (B1198618) ring, is a critical aspect of its synthesis and reactivity.
Diastereomer Synthesis and Separation
The initial cyclopropanation of a cyclooctadiene can result in the formation of two diastereomers: an exo and an endo isomer, referring to the orientation of the substituent on the cyclopropane ring relative to the eight-membered ring. In the synthesis of a bicyclo[6.1.0]nonyne-containing amino acid, it was reported that the cyclopropanation of 1,5-cyclooctadiene with ethyl diazoacetate gave a mixture of exo and endo products. researchgate.net The exo isomer was formed in a higher yield and was separated from the endo isomer for use in subsequent synthetic steps.
Conformational Analysis and Equilibrium Dynamics
The fusion of a cyclopropane ring to a cyclooctyne core in this compound introduces significant ring strain. This strain is a combination of angle strain, arising from the deviation of bond angles from their ideal values, and torsional strain from the eclipsing of bonds. sinica.edu.twsaskoer.cachemistrysteps.com The C-C≡C bond angle in a linear alkyne is 180°, but in a medium-sized ring like cyclooctyne, this angle is severely distorted, leading to high reactivity.
Table 2: Contributing Factors to Ring Strain in this compound
| Strain Type | Origin | Consequence in this compound |
| Angle Strain | Deviation of bond angles from ideal values (e.g., 109.5° for sp³, 180° for sp). | Significant deviation of the C-C≡C bond angle from 180° and distorted angles in the cyclopropane and eight-membered rings. |
| Torsional Strain | Eclipsing interactions between adjacent bonds. | Eclipsing of C-H bonds on the eight-membered ring, contributing to overall instability. |
| Transannular Strain | Steric repulsion between atoms across the ring. | Potential for non-bonded interactions between atoms on opposite sides of the eight-membered ring. |
Mechanistic Investigations of 9 Oxabicyclo 6.1.0 Non 3 Yne Reactivity
Strain-Promoted Alkyne Cycloaddition (SPAC) Chemistry
The reactivity of 9-Oxabicyclo[6.1.0]non-3-yne, commonly referred to as BCN, is dominated by its significant ring strain, which facilitates a variety of strain-promoted cycloaddition reactions. This approach, known as SPAC, allows for the formation of new chemical bonds without the need for catalysts, making it a powerful tool in chemical biology and materials science.
The strain-promoted azide-alkyne cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, involving a [3+2] cycloaddition between a strained alkyne like BCN and an azide (B81097). acs.org The reaction proceeds readily without the need for a copper catalyst, which is often cytotoxic.
The kinetics of the SPAAC reaction involving BCN are highly dependent on the nature of the azide partner. For instance, the reaction between BCN and benzyl (B1604629) azide proceeds with a second-order rate constant of 0.07 M⁻¹s⁻¹. acs.org Interestingly, when reacting with an aromatic azide like phenyl azide, BCN exhibits a higher rate constant of 0.2 M⁻¹s⁻¹. acs.orgnih.gov This is an inverse trend compared to the dibenzocyclooctyne (DBCO) scaffold, which reacts faster with benzyl azide. acs.orgnih.gov
Significant rate enhancements can be achieved by modulating the electronic properties of the azide. The reaction between a hydroxylated BCN derivative (BCN-OH) and an electron-poor azide, 4-azido-1-methylpyridinium iodide, proceeds with a much higher rate constant of 2.0-2.9 M⁻¹s⁻¹. acs.org In another example, the reaction rate for BCN-OH was found to be approximately 1.8 M⁻¹s⁻¹, which is about ten times higher than the reaction of unsubstituted BCN with benzyl azide under the same conditions (k ≈ 0.18 M⁻¹s⁻¹). acs.orgnih.gov These findings demonstrate that the SPAAC reaction rate with BCN can be tuned over several orders of magnitude.
| Cyclooctyne (B158145) | Azide Partner | Rate Constant (k) in M⁻¹s⁻¹ | Reference |
|---|---|---|---|
| BCN | Benzyl azide (Bn-N₃) | 0.07 | acs.org |
| BCN | Phenyl azide (Ph-N₃) | 0.2 | acs.orgnih.gov |
| BCN-OH | Benzyl azide (Bn-N₃) | ~0.18 | acs.orgnih.gov |
| BCN-OH | (unspecified azide) | 1.8 | acs.orgnih.gov |
| BCN-OH | 4-azido-1-methylpyridinium iodide | 2.0 - 2.9 | acs.org |
The reactivity of BCN in SPAAC is governed by both electronic and steric factors. Density Functional Theory (DFT) calculations have shown that the reaction between BCN and phenyl azide proceeds through an inverse-electron demand (IED) mechanism. acs.orgnih.gov This mechanism is controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of BCN and the Lowest Unoccupied Molecular Orbital (LUMO) of the azide. acs.orgnih.gov Consequently, electron-deficient azides, which have a lower LUMO energy, react significantly faster with BCN, as evidenced by the high rate constants observed with pyridinium-substituted azides. acs.org
Steric factors also play a crucial role. The bicyclic structure of BCN exists as different isomers. Studies on related cycloadditions have shown that the endo-isomer of BCN can react two to three times faster than the exo-isomer, highlighting the impact of steric accessibility on the reaction rate. nih.gov
A key advantage of SPAAC is its ability to be used in concert with other ligation chemistries in a mutually orthogonal fashion. The orthogonality of BCN-based SPAAC with the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) has been demonstrated through a clever protection strategy. acs.orgnih.gov The strained alkyne of BCN can be protected as a dicobalt hexacarbonyl complex, rendering it unreactive towards azides. nih.gov This allows a molecule containing both the protected BCN moiety and a terminal alkyne to first undergo a selective CuAAC reaction at the terminal alkyne. acs.orgnih.gov Subsequently, the BCN alkyne can be deprotected via an oxidative step, enabling it to participate in a SPAAC reaction. acs.orgnih.gov This strategy permits a one-pot, two-step conjugation process, showcasing the excellent orthogonality between the two "click" reactions. nih.gov
Beyond azides, BCN can also react with other 1,3-dipoles, such as nitrile oxides, in a reaction known as strain-promoted alkyne-nitrile oxide cycloaddition (SPANOC). acs.orgsci-hub.se Nitrile oxides are highly reactive species and are typically generated in situ from the oxidation of aldoximes. acs.org Once formed, the nitrile oxide rapidly undergoes a [3+2] cycloaddition with the strained alkyne of BCN to form a stable isoxazole (B147169) ring. acs.orgsci-hub.se SPANOC provides an alternative bioorthogonal reaction with kinetics that can be very rapid, expanding the toolbox for molecular labeling and conjugation. acs.orgresearchgate.net The reaction of nitrile oxides with strained alkynes is a key method for creating isoxazoles under mild, catalyst-free conditions. acs.org
Strain-Promoted Alkyne-Nitrone Cycloaddition (SPANC)
The Strain-Promoted Alkyne-Nitrone Cycloaddition (SPANC) is a bioorthogonal reaction that leverages the high ring strain of cyclooctynes like BCN to react with nitrones. researchgate.net This reaction proceeds rapidly without the need for a catalyst and has been shown to be highly effective for labeling biomolecules. researchgate.netnih.gov
The rate constants for SPANC reactions involving strained alkynes and nitrones can be quite high, ranging from 1 to 60 M⁻¹s⁻¹. nih.gov Specifically, the reaction between BCN-OH and a cyclic nitrone has a rate constant in the lower single-digit range. nih.gov The reactivity in SPANC can be tuned through stereoelectronic modifications of the nitrone, allowing for optimized reactions with different alkyne partners. researchgate.net This tunability has enabled applications such as duplex labeling experiments. researchgate.net
Inverse Electron-Demand Diels-Alder (IEDDA) Reactions
This compound is a potent dienophile in inverse electron-demand Diels-Alder (IEDDA) reactions, a class of cycloadditions that are among the fastest known bioorthogonal reactions. rsc.orgacs.org These reactions involve electron-poor dienes, such as tetrazines, and electron-rich dienophiles like BCN. acs.org The significant release of ring strain in BCN upon reaction contributes to the rapid kinetics. nih.gov
The reaction of BCN with tetrazines is exceptionally fast, with second-order rate constants typically in the range of 10² to 10³ M⁻¹s⁻¹. nih.gov The kinetics of the IEDDA reaction between BCN and various tetrazines can be influenced by the substituents on the tetrazine ring. nih.gov Electron-withdrawing groups on the tetrazine generally increase the reaction rate, while electron-donating groups decrease it. nih.gov For example, 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine (B155479) reacts with BCN with a rate constant of 118 M⁻¹s⁻¹, which is a significant increase compared to the 3.6 M⁻¹s⁻¹ rate constant for the reaction with 3,6-diphenyl-1,2,4,5-tetrazine. nih.gov
The reaction proceeds through a [4+2] cycloaddition followed by a retro-[4+2] cycloaddition, which releases a molecule of nitrogen gas and forms a stable dihydropyridazine (B8628806) or pyridazine (B1198779) product. nih.govnih.gov The reaction is highly efficient and proceeds to completion, often in a short amount of time, even at low reactant concentrations. nih.govacs.org
Table 1: Second-Order Rate Constants for the Reaction of BCN with Various Tetrazines in Methanol
| Tetrazine | Rate Constant (k₂, M⁻¹s⁻¹) |
|---|---|
| 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine (1a) | 118 nih.gov |
| 3,6-diphenyl-1,2,4,5-tetrazine (1b) | 3.6 nih.gov |
| Tetrazine with electron-donating substituents (1c) | 2.3 nih.gov |
| Tetrazine with electron-donating substituents (1d) | 0.58 nih.gov |
| Tetrazine with electron-donating substituents (1e) | 1.4 nih.gov |
This table is interactive. You can sort and filter the data by clicking on the column headers.
A significant advantage of the IEDDA reaction between BCN and certain tetrazine derivatives is the fluorogenic nature of the process. google.com Many tetrazine-functionalized dyes are either non-fluorescent or weakly fluorescent, but their corresponding cycloaddition products with BCN exhibit strong fluorescence. researchgate.net This "turn-on" fluorescence is highly desirable for imaging applications in biological systems, as it minimizes background noise and can eliminate the need for washing away unreacted fluorescent probes. researchgate.net The fluorogenic properties arise from the disruption of the quenching mechanism present in the tetrazine moiety upon its conversion to the pyridazine or dihydropyridazine product. researchgate.net
The IEDDA reaction between BCN and tetrazines is notable for producing a single, well-defined product, which simplifies the analysis of the resulting conjugates. nih.govgoogle.com This is in contrast to reactions with some other strained alkenes, which can lead to mixtures of diastereomers and regioisomers. google.com The stereochemistry of the dienophile can influence the reaction rate; for instance, the endo-BCN isomer is slightly more reactive than the exo isomer in reactions with tetrazines. rsc.org The regioselectivity of the cycloaddition can also be influenced by the electronic properties of the substituents on the tetrazine ring. rsc.orgresearchgate.net
Photoactivated Chemical Transformations
Beyond thermally driven reactions, this compound can also participate in photoactivated chemical transformations. These reactions offer spatio-temporal control over the ligation process, as the reaction is initiated by light.
While direct photolysis of BCN itself to generate reactive intermediates is not a primary focus in the reviewed literature, the broader context of photoactivated chemistry involves using light to generate a reactive species that can then react with BCN. nih.gov For example, light can be used to uncage a reactive dipole that then undergoes a cycloaddition with BCN. nih.gov A notable application is the development of BCN-based reagents that incorporate a photo-activatable diazirine group. rsc.org Upon photoactivation, the diazirine forms a reactive carbene that can crosslink with nearby molecules, a technique used to study biomolecular interactions. rsc.org This approach combines the bioorthogonal reactivity of BCN for initial tagging with a subsequent photo-triggered crosslinking step. rsc.org
Mechanisms of Photoconjugation Reactions
Photoconjugation reactions, often termed "photoclick chemistry," represent a sophisticated strategy for achieving spatiotemporal control over chemical ligation. These reactions utilize light to trigger the formation of a highly reactive species from a stable precursor, which then rapidly couples with a target molecule. While specific studies on the photoconjugation of this compound are not extensively documented, the underlying principles of photoclick chemistry involving strained cycloalkynes provide a clear framework for its potential reactivity.
The general mechanism involves a "photo-caged" precursor that, upon irradiation with light of a specific wavelength, irreversibly releases the strained cycloalkyne. researchgate.net This precursor is designed to be stable and unreactive under ambient conditions, preventing premature reactions. The energy from the photons initiates a chemical transformation, often a cycloreversion reaction that releases a small, stable gaseous molecule like carbon monoxide (CO) or nitrogen (N₂), which drives the reaction forward. researchgate.netresearchgate.net
For instance, cyclopropenones are a well-studied class of precursors that can be used to generate strained alkynes photochemically. researchgate.netresearchgate.net Upon irradiation, they undergo decarbonylation to yield the corresponding alkyne. This process is typically very rapid and efficient. researchgate.net
Once generated, the strained alkyne, such as this compound, becomes a potent dienophile or dipolarophile. Its high degree of ring strain, resulting from the deformation of the alkyne's ideal 180° bond angle, makes it highly reactive in cycloaddition reactions. nsf.gov It can then undergo rapid and selective catalyst-free "click" reactions with various partners, such as azides in a strain-promoted alkyne-azide cycloaddition (SPAAC) or with tetrazines in an inverse-electron-demand Diels-Alder (IEDDA) reaction. researchgate.netsci-hub.se The ability to initiate this highly efficient conjugation with light allows for precise control over the location and timing of the labeling, a significant advantage in complex biological systems. researchgate.net
The key benefit of this photochemical approach is the separation of activation and reaction steps, minimizing background reactivity and allowing for intricate experimental designs in materials science and chemical biology. researchgate.net
Other Cycloaddition and Ring-Opening Reactions
The reactivity of this compound is dominated by the presence of a highly strained nine-membered ring containing an alkyne and an epoxide. This unique combination of functional groups suggests a rich landscape of potential cycloaddition and ring-opening reactions. The synthesis of this specific isomer, along with 9-oxabicyclo[6.1.0]non-2-yne, has been accomplished through the thermolysis of the corresponding selenadiazole precursors.
The primary driving force for its reactivity in cycloadditions is the release of ring strain. nsf.gov Cycloalkynes are known to participate in a wide array of cycloadditions, including [3+2], [4+2], and [2+2] pathways. nih.gov
[3+2] Dipolar Cycloadditions: The most prominent reaction for strained cycloalkynes is the [3+2] dipolar cycloaddition with organic azides, known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction is a cornerstone of bioorthogonal chemistry. nih.gov The reaction proceeds rapidly without the need for a catalyst, driven by the enthalpic release of ring strain as the alkyne carbons rehybridize from sp to a more stable sp² geometry within the resulting triazole ring. nih.gov this compound is expected to react readily with azides to form a fused triazole-oxabicyclononane product. Similarly, it can react with other 1,3-dipoles like nitrones in Strain-Promoted Alkyne-Nitrone Cycloadditions (SPANC) to yield isoxazolines. researchgate.net
[4+2] Cycloadditions: Strained cycloalkynes are excellent dienophiles in inverse-electron-demand Diels-Alder (IEDDA) reactions. amazonaws.com A common reaction partner is a 1,2,4,5-tetrazine. The reaction is exceptionally fast and proceeds via a [4+2] cycloaddition, followed by the extrusion of a dinitrogen molecule to yield a stable dihydropyridazine product, which can then tautomerize to a pyridazine. researchgate.net The reaction of this compound with a substituted tetrazine would be expected to follow this pathway.
Ring-Opening Reactions: The presence of the epoxide (oxirane) ring introduces the possibility of nucleophilic ring-opening reactions. Alkynyloxiranes can undergo ring-opening when treated with various nucleophiles. researchgate.net For example, organocopper reagents or Grignard reagents can attack the epoxide, leading to a variety of substituted acetylenic alcohol products. researchgate.net Furthermore, the epoxide ring can be opened under acidic or basic conditions. The specific regioselectivity and stereoselectivity of such an opening on the 9-Oxabicyclo[6.1.0]nonane framework would be influenced by the steric and electronic environment of the bicyclic system. Studies on related gem-dichlorocyclopropanes have shown that treatment with a base can induce ring-opening to form acetylenic acetals, demonstrating a pathway from a strained ring to an alkyne. unit.no
The table below summarizes the expected reactivity of this compound.
| Reaction Type | Reagent/Partner | Expected Product Type | Mechanistic Notes |
| Photoconjugation | Light (to generate alkyne) + Azide | Triazole Conjugate | Spatiotemporally controlled via photo-release of the strained alkyne. researchgate.netresearchgate.net |
| [3+2] Cycloaddition (SPAAC) | Organic Azide (R-N₃) | Fused Triazole | Catalyst-free, driven by release of ring strain. nih.gov |
| [3+2] Cycloaddition (SPANC) | Nitrone (R₂C=N⁺(R)-O⁻) | Fused Isoxazoline | Catalyst-free reaction with a different 1,3-dipole. |
| [4+2] Cycloaddition (IEDDA) | 1,2,4,5-Tetrazine | Fused Pyridazine | Extremely fast reaction, involves extrusion of N₂. researchgate.net |
| Nucleophilic Ring-Opening | Organometallics (e.g., Grignard, Organocuprates) | Substituted Acetylenic Alcohols | Attack on the epoxide ring. researchgate.net |
Computational and Theoretical Elucidations of 9 Oxabicyclo 6.1.0 Non 3 Yne
Quantum Chemical Calculations of Electronic Structure (e.g., TD-DFT, MNDO)
Quantum chemical calculations are fundamental to understanding the electronic nature of 9-Oxabicyclo[6.1.0]non-3-yne. Methods such as Time-Dependent Density Functional Theory (TD-DFT) and Modified Neglect of Diatomic Overlap (MNDO) are employed to elucidate its electronic structure and predict its spectroscopic properties.
TD-DFT is particularly useful for investigating the excited states of the molecule, providing insights into its electronic transitions. These calculations can predict the absorption wavelengths and oscillator strengths, which are crucial for understanding the molecule's response to light. For instance, the π-system of the alkyne bond is a primary focus of such studies.
Semi-empirical methods like MNDO, while less computationally intensive, offer valuable information about the ground-state electronic properties and optimized geometry of the molecule. These calculations can predict key geometric parameters, such as bond lengths and angles, which are influenced by the inherent ring strain.
Below is a table summarizing hypothetical data that could be obtained from such calculations, illustrating the type of information that quantum chemical methods provide.
| Calculation Method | Property | Predicted Value |
| TD-DFT | First Electronic Transition (λmax) | 220 nm |
| Oscillator Strength (f) | 0.15 | |
| MNDO | C≡C Bond Length | 1.22 Å |
| C-C≡C Bond Angle | 160° | |
| Heat of Formation | +50 kcal/mol |
This table contains hypothetical data for illustrative purposes.
Molecular Dynamics Simulations and Conformational Landscapes
The flexibility of the eight-membered ring in this compound makes its conformational landscape complex. Molecular dynamics (MD) simulations are a powerful tool for exploring the various accessible conformations and understanding their relative energies and the barriers between them.
MD simulations track the atomic motions of the molecule over time, providing a dynamic picture of its behavior. By analyzing the trajectories from these simulations, a conformational landscape can be constructed, which maps the potential energy surface of the molecule as a function of its geometric parameters. This landscape reveals the most stable conformations and the pathways for interconversion between them. The presence of the rigid epoxide ring and the linear alkyne moiety significantly constrains the possible conformations of the larger ring.
Key parameters analyzed during MD simulations to define the conformational landscape are summarized in the table below.
| Parameter | Description |
| Dihedral Angles | Torsional angles around the C-C bonds of the eight-membered ring, which define its puckering. |
| Ring Puckering Coordinates | Quantitative measures of the shape and conformation of the cyclooctyne (B158145) ring. |
| Root-Mean-Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed conformations, used to identify distinct conformational states. |
This table describes parameters typically analyzed in MD simulations.
Theoretical Studies of Reaction Pathways and Transition States
Theoretical calculations are invaluable for investigating the mechanisms of reactions involving this compound. Due to its high ring strain, the alkyne is particularly reactive in cycloaddition reactions. acs.org Computational methods, such as Density Functional Theory (DFT), can be used to model these reaction pathways in detail.
By calculating the energies of reactants, products, and, crucially, the transition states that connect them, a reaction's feasibility and kinetics can be predicted. Locating the transition state structure is a key step, as its energy determines the activation barrier of the reaction. For example, in a [3+2] cycloaddition with an azide (B81097), DFT calculations can elucidate whether the reaction proceeds via a concerted or stepwise mechanism and can help explain the regioselectivity of the addition. acs.orgnih.gov
A hypothetical reaction coordinate analysis for a strain-promoted alkyne-azide cycloaddition (SPAAC) is presented in the table below, illustrating the energetic profile of the reaction.
| Species | Relative Energy (kcal/mol) |
| Reactants (this compound + Phenyl Azide) | 0 |
| Transition State | +15 |
| Product (Triazole) | -35 |
This table contains hypothetical data for a representative SPAAC reaction and is for illustrative purposes only.
Analysis of Ring Strain Effects on Reactivity
The reactivity of this compound is significantly influenced by the substantial ring strain inherent in its bicyclic structure. nsf.govresearchgate.net This strain arises from the deformation of bond angles from their ideal values, particularly the bending of the sp-hybridized carbons of the alkyne within the eight-membered ring. nsf.gov
Computational methods can quantify this ring strain energy by comparing the energy of the actual molecule to a hypothetical strain-free reference molecule. numberanalytics.com This calculated strain energy can then be correlated with the molecule's reactivity. A higher degree of ring strain generally leads to a lower activation barrier for reactions that release this strain, such as cycloadditions. numberanalytics.comrsc.org For instance, the strain in the cyclooctyne ring facilitates reactions by lowering the energy required to reach the distorted geometry of the transition state. nsf.govacs.org
The table below provides a comparative analysis of calculated ring strain energies for various cyclic alkynes, highlighting the significant strain present in an eight-membered ring system.
| Cyclic Alkyne | Ring Size | Calculated Ring Strain Energy (kcal/mol) nsf.gov |
| Cyclopentyne | 5 | ~100 |
| Cyclohexyne | 6 | ~76 |
| Cycloheptyne | 7 | ~57 |
| Cyclooctyne | 8 | ~15-20 |
This table presents representative strain energies for unsubstituted cycloalkynes to provide context. nsf.gov
Advanced Applications and Research Frontiers
Applications in Chemical Biology
The high ring strain of the cyclooctyne (B158145) within the 9-oxabicyclo[6.1.0]nonane framework makes it exceptionally reactive in strain-promoted cycloaddition reactions. This reactivity is harnessed in the field of chemical biology for applications that require high efficiency and biocompatibility, often proceeding without the need for toxic catalysts.
Bioorthogonal Labeling of Biomolecules (In Vitro and In Vivo)
Bioorthogonal chemistry refers to reactions that can occur within living systems without interfering with native biochemical processes. The bicyclononyne scaffold is a key player in this field, primarily through the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This reaction allows for the specific covalent linkage of a bicyclononyne-modified molecule to a biomolecule carrying a complementary azide (B81097) tag.
Research has demonstrated that bicyclo[6.1.0]non-4-yne (BCN) exhibits excellent reaction kinetics in SPAAC reactions. synaffix.com The fusion of the cyclopropane (B1198618) ring to the cyclooctyne core results in a nearly 100-fold rate enhancement compared to a simple cyclooctyne. synaffix.com This rapid, metal-free ligation is crucial for effectively labeling biomolecules like proteins and glycans both in laboratory settings (in vitro) and within living cells (in vivo). synaffix.comnih.gov For instance, cells can metabolically incorporate azido-functionalized sugars into their surface glycans, which can then be specifically labeled with a BCN-linked probe for visualization or analysis. nih.gov
Beyond SPAAC, BCN also participates in even faster strain-promoted cycloadditions with nitrones (SPANC) and inverse-electron-demand Diels-Alder (iEDDA) reactions with tetrazines, further expanding its bioorthogonal toolkit. synaffix.comresearchgate.net The kinetics of these reactions are a significant advantage, often being orders of magnitude faster than other bioorthogonal methods. researchgate.netacs.org
Table 1: Comparative Reaction Kinetics of Bicyclononynes This table showcases the second-order rate constants for the reaction of bicyclo[6.1.0]non-4-yne (BCN) and other dienophiles with various reaction partners, highlighting its high reactivity.
| Dienophile | Reaction Partner | Reaction Type | Rate Constant (M⁻¹s⁻¹) | Reference |
| endo-BCN | Benzyl (B1604629) Azide | SPAAC | 0.14 | synaffix.com |
| exo-BCN | Benzyl Azide | SPAAC | 0.11 | synaffix.com |
| endo-BCN | Nitrone 7 | SPANC | 1.66 | synaffix.com |
| exo-BCN | Nitrone 7 | SPANC | 1.32 | synaffix.com |
| BCN | Tetrazine 6 | iEDDA | ~1000x faster than norbornene | acs.org |
| BCN | Electron-deficient aryl azides | SPAAC | up to 2.9 | acs.org |
Development of Site-Specific Bioconjugation Methods
A major challenge in chemical biology is the ability to modify a protein at a single, predetermined site. The genetic code expansion technique has provided a powerful solution, and bicyclononynes have been central to its success. Scientists have engineered aminoacyl-tRNA synthetase/tRNA pairs that enable the site-specific incorporation of a BCN-containing unnatural amino acid directly into a protein's sequence during its synthesis in both E. coli and mammalian cells. researchgate.netacs.orgresearchgate.netgoogle.com
This method allows a uniquely reactive BCN handle to be placed at virtually any position in a target protein. researchgate.net The protein can then be selectively conjugated to a molecule of interest—such as a fluorescent dye, a drug molecule, or another protein—that bears an azide or tetrazine group. amazonaws.comcam.ac.uk This strategy has been used to create well-defined, homogeneous protein conjugates, including branched protein chimeras and modified therapeutic antibodies like trastuzumab. amazonaws.com An important advantage of the BCN-tetrazine reaction is that it yields a single, stable product of defined stereochemistry, unlike reactions with other strained alkenes that can produce mixtures of isomers. researchgate.netacs.org This homogeneity is critical for therapeutic applications and detailed structural studies. google.com
Strategies for Cellular and Subcellular Imaging
The rapid and bioorthogonal nature of BCN ligations makes them ideal for imaging biomolecules in their native environment. By genetically encoding a BCN-amino acid into a target protein or metabolically labeling glycans with azides, researchers can introduce fluorescent probes with high specificity. nih.govresearchgate.netnih.gov
A particularly powerful approach involves fluorogenic reactions where a probe, typically a tetrazine-dye conjugate, is non-fluorescent until it reacts with the BCN handle. researchgate.netacs.org This "turn-on" fluorescence mechanism dramatically reduces background signal, leading to high-contrast images of the labeled biomolecule. This technique has been successfully applied to visualize proteins in living cells, including the specific labeling of the epidermal growth factor receptor (EGFR) on the cell surface. researchgate.net Furthermore, the high specificity and efficiency of BCN-based labeling have enabled the three-dimensional visualization of glycan expression in living melanoma cells, providing insights into complex biological processes like cancer cell migration. synaffix.com The development of more polar BCN derivatives has further improved labeling specificity by reducing cell permeability, allowing for selective targeting of extracellular or even specific intracellular compartments like the Golgi apparatus. nih.gov
Contributions to Complex Molecule Synthesis
Beyond its celebrated role in bioconjugation, the 9-oxabicyclo[6.1.0]non-yne structure is a valuable building block for synthetic organic chemists, offering a route to complex molecular architectures.
As Key Building Blocks in Stereoselective Synthesis
The synthesis of the specific isomer 9-Oxabicyclo[6.1.0]non-3-yne was reported by Meier and colleagues, achieved in a seven-step sequence starting from 1,5-cyclooctadiene (B75094). researchgate.netmindat.org The introduction of the strained triple bond was accomplished via the thermal fragmentation of a 1,2,3-selenadiazole intermediate. researchgate.net
The resulting this compound molecule is inherently chiral and conformationally constrained. These structural features, combined with the high reactivity of the strained alkyne and the epoxide ring, make it a promising precursor for stereoselective synthesis. The fixed spatial arrangement of the functional groups can be used to direct the approach of reagents, enabling high levels of stereocontrol in subsequent transformations. While specific applications of the 3-yne isomer in complex total synthesis are not yet widely documented, the general class of alkynyloxiranes is known to undergo stereospecific ring-opening reactions, yielding other useful chiral intermediates like allenyl or homopropargyl alcohols. researchgate.net
Role in the Synthesis of Structurally Diverse Organic Compounds
The 9-oxabicyclo[6.1.0]nonane framework serves as a versatile starting point for constructing a variety of other cyclic and bicyclic compounds. For example, the related compound 9-oxabicyclo[6.1.0]non-4-ene (the precursor to BCN) has been used as a starting material to synthesize novel bicyclo[4.2.1] and bicyclo[3.3.1] ether systems through rearrangement reactions. sigmaaldrich.comsigmaaldrich.com It is expected that this compound would undergo analogous transformations, providing access to a unique set of structurally diverse molecules.
Furthermore, the epoxide ring itself is a versatile functional group. It can be opened by a wide range of nucleophiles to install new functionalities. In the context of polymer chemistry, 9-oxabicyclo[6.1.0]non-4-ene has been used as a co-monomer in ring-opening metathesis polymerization (ROMP) to create polymers with epoxide groups along the backbone. tdl.org These epoxide-containing polymers can then be further modified, for instance by converting the epoxides to azidohydrins, creating a platform for attaching various functional groups via "click chemistry". tdl.org This demonstrates the potential of the oxabicyclononane skeleton to serve as a monomer for creating advanced and functional materials.
Role in Polymer and Materials Science
The unique structural characteristics of this compound, specifically the presence of a strained alkyne within a bicyclic system that also contains an epoxide, position it as a molecule of significant interest in the field of polymer and materials science. Its potential applications stem from the reactivity of these functional groups, which can be harnessed to create advanced polymeric architectures with tailored properties. While direct research on this specific isomer is limited, the well-documented chemistry of related compounds, such as 9-oxabicyclo[6.1.0]non-4-ene and other bicyclononynes, provides a strong basis for its projected utility in creating mechanically active and responsive materials.
Design of Mechanically Active Polymeric Systems
Mechanically active polymers, or mechanophores, are materials designed to exhibit a chemical response when subjected to mechanical stress. This can manifest as a change in color, the release of a small molecule, or even the degradation of the polymer. The incorporation of specific chemical moieties that are susceptible to force-induced transformations is key to the design of these materials.
The epoxide ring in the 9-oxabicyclo[6.1.0]nonane framework is a potential mechanophore. In related systems, such as copolymers synthesized through entropy-driven ring-opening metathesis polymerization (ED-ROMP) of 9-oxabicyclo[6.1.0]non-4-ene, the application of force, for instance through ultrasonication, can lead to the ring-opening of the epoxide. nih.gov This process can be designed to initiate further chemical reactions, such as a cascade lactonization, resulting in chain scission and controlled degradation of the polymer. nih.govresearchgate.net This force-induced chemical transformation allows for the dissipation of mechanical energy and can be engineered to signal damage or trigger a self-healing process within the material.
The general principle involves incorporating the mechanophore into a polymer chain. When the material is stretched, the force is transferred along the polymer backbone to the mechanophore, which then undergoes a specific chemical reaction. The table below summarizes the components and outcomes of such a system based on a related compound.
| Polymer Component | Activation Method | Mechanochemical Outcome | Reference |
| 9-oxabicyclo[6.1.0]non-4-ene | Ultrasonication | Ring-opening of mechanophore | nih.gov |
| Spiropyran (SP) mechanophore | Mechanical Force | Conversion to merocyanine (B1260669) (color change) | acs.org |
Given the structural similarities, it is plausible that this compound could be polymerized through its epoxide ring, embedding the strained alkyne along the polymer backbone. The application of mechanical force could then potentially trigger reactions of the alkyne or the epoxide, leading to novel mechanically active systems.
Engineering of Responsive Materials (e.g., Light-Responsive Surfaces)
Responsive materials are designed to change their properties in response to external stimuli, such as light, temperature, or pH. The strained alkyne in this compound is a prime candidate for creating such materials through strain-promoted alkyne-azide cycloaddition (SPAAC), a highly efficient and bioorthogonal click chemistry reaction. researchgate.net
This reaction can be utilized to functionalize surfaces or to form hydrogels with tunable properties. For instance, by attaching this compound to a surface, it can serve as a reactive handle for the immobilization of various molecules, including those that are light-sensitive. This would allow for the creation of light-responsive surfaces where, for example, the conformation or binding affinity of an immobilized molecule could be altered by light, leading to a change in the surface properties.
Furthermore, the strained alkyne can be used in the formation of cross-linked polymer networks, such as hydrogels. The rapid and specific nature of the SPAAC reaction allows for the formation of these networks under mild conditions. nih.gov If a light-responsive molecule is incorporated into the polymer backbone or as a cross-linker, the resulting hydrogel could exhibit light-responsive behavior, such as swelling, shrinking, or changing its mechanical properties upon irradiation. The table below outlines the components of a responsive system using a related bicycloalkyne.
| Bicycloalkyne | Reaction Partner | Application | Outcome | Reference |
| Bicyclo[6.1.0]non-4-yne (BCN) | Tetrazine | Bioorthogonal labeling | Rapid and specific conjugation | google.com |
| Bicyclo[6.1.0]non-4-yne (BCN) | Azide | Hydrogel formation | Creation of cross-linked polymer networks | nih.gov |
The dual functionality of this compound, possessing both an epoxide and a strained alkyne, could potentially allow for orthogonal polymerization and functionalization strategies, leading to the development of highly complex and multifunctional responsive materials.
Natural Occurrence and Biological Contexts
Identification in Phytochemical Profiles (e.g., Boswellia carterii Resin)
9-Oxabicyclo[6.1.0]non-3-yne has been identified as a constituent of the essential oil derived from the resin of Boswellia carterii, commonly known as frankincense. derpharmachemica.commdpi.comresearchgate.net Gas chromatography-mass spectrometry (GC-MS) analysis of the hydro-distillate of B. carterii resin has revealed the presence of this compound. mdpi.comencyclopedia.pub In one study, it was found to be a major constituent, accounting for 9.12% of the essential oil, alongside other compounds like verticiol (14.48%), isobutylcyclopentane (B1594832) (12.25%), and n-octyl acetate (B1210297) (9.20%). derpharmachemica.commdpi.comresearchgate.netresearchgate.net However, the chemical composition of frankincense resin can vary significantly based on factors such as the geographical origin of the tree, the season of collection, and the specific extraction methods used. mdpi.comencyclopedia.pub
The presence of this compound is noteworthy due to its chemical structure, which features a strained bicyclic system containing an epoxide and an alkyne functional group. wikipedia.orgwikipedia.org Such strained cyclic alkynes are relatively rare in natural products. wikipedia.orgwikipedia.org Its identification in Boswellia carterii adds to the known chemical diversity of this plant species, which is rich in monoterpenes, sesquiterpenes, and diterpenes. mdpi.comnih.gov The compound has also been detected in the ethyl acetate fraction of Nigella sativa seed extract, albeit in smaller quantities (0.18%). researchgate.net
| Compound | Percentage (%) |
|---|---|
| Verticiol | 14.48 |
| Isobutylcyclopentane | 12.25 |
| n-Octyl acetate | 9.20 |
| This compound | 9.12 |
Implications for Biosynthetic Pathways and Natural Product Research
The discovery of this compound in natural sources such as Boswellia carterii and Nigella sativa has significant implications for the study of biosynthetic pathways and natural product chemistry. derpharmachemica.comresearchgate.net The formation of such a strained and reactive molecule suggests the presence of unique enzymatic machinery within these plants capable of catalyzing its synthesis. nih.gov While the specific biosynthetic route to this compound has not been fully elucidated, the biosynthesis of alkyne-containing natural products often involves desaturase enzymes that introduce triple bonds into fatty acid precursors. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
